2,6-Dichloro-4-fluoropyridine

Vue d'ensemble

Description

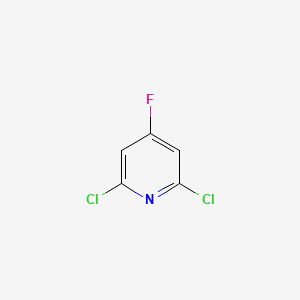

2,6-Dichloro-4-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2FN. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the pyridine ring. It is a white solid at room temperature and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of chlorine and fluorine atoms activate the pyridine ring for nucleophilic displacement. Reaction outcomes depend on substituent positions and reaction conditions:

| Position | Leaving Group | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| C4 (F) | Fluorine | Methylamine | DMSO, 80°C | 92% | |

| C2/C6 (Cl) | Chlorine | Methanolate | THF, −20°C | 68% | |

| C4 (F) | Fluorine | Thiophenol | DMF, 120°C | 85% |

Fluorine at C4 exhibits higher reactivity than chlorine at C2/C6 due to its stronger electron-withdrawing inductive effect (-I) and reduced steric hindrance . Kinetic studies show fluorination adjacent to nitrogen occurs preferentially in competition experiments between pyridines and diazines (3.3:1 selectivity for pyrimidines over pyrazines) .

Tandem C–H Fluorination/SNAr Sequences

Advanced functionalization strategies combine direct C–H fluorination with subsequent nucleophilic substitutions:

This tandem approach enabled a 4-step synthesis of reverse transcriptase inhibitor 16 , outperforming traditional 7-step routes .

Cross-Coupling Reactions

The chlorine substituents facilitate palladium-catalyzed couplings:

Suzuki-Miyaura Reaction

text2,6-Dichloro-4-fluoropyridine + Phenylboronic acid → 2-Chloro-6-phenyl-4-fluoropyridine (87% yield) Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C[3]

Buchwald-Hartwig Amination

textThis compound + Morpholine → 2-Chloro-6-morpholino-4-fluoropyridine (78% yield) Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C[1]

Directed Metalation Reactions

The fluorine atom directs lithiation at C5 position:

Experimental Protocol

-

LDA (2.2 equiv), THF, −78°C

-

Electrophile (D₂O, CO₂, etc.)

-

Quench with NH₄Cl

Deuterium incorporation at C5 reaches 98% by ¹H NMR.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial and Anticancer Agents

2,6-Dichloro-4-fluoropyridine serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer. Its derivatives have been investigated for their potential as naphthyridine antibacterial agents .

Case Study: Naphthyridine Synthesis

The synthesis of naphthyridine derivatives from this compound has been documented, showcasing its utility in creating compounds with enhanced antibacterial properties. The process involves nucleophilic substitution reactions that yield various functionalized derivatives suitable for further biological testing .

Table 1: Biological Activity of Pyridine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Naphthyridine Derivative A | Antibacterial | 12.5 | |

| Naphthyridine Derivative B | Anticancer (HCT-116) | 31.3 | |

| Naphthyridine Derivative C | Anticancer (MCF-7) | 19.3 |

Agrochemicals

Herbicides and Insecticides

The compound has been explored for its potential in developing new agrochemical agents. Its structure allows for modifications that can enhance herbicidal and insecticidal properties. Research indicates that derivatives of this compound exhibit significant activity against various pests and weeds .

Case Study: Synthesis of Agrochemical Agents

A study highlighted the synthesis of new herbicides using this compound as a starting material. The resulting compounds demonstrated effective weed control in agricultural settings, confirming the compound's applicability in agrochemical formulations .

Materials Science

Polymer Production

In materials science, this compound is utilized in the synthesis of polymers with tailored properties. Its ability to participate in polymerization reactions allows for the creation of materials with specific electrical and thermal characteristics.

Case Study: Conductive Polymers

Research has shown that polymers derived from this compound exhibit high electrical conductivity, making them suitable for applications in electronic devices . The synthesis involves copolymerization techniques that integrate the pyridine moiety into conductive polymer matrices.

Late-stage Functionalization

The late-stage functionalization of complex molecules is another significant application area for this compound. This process allows for the introduction of various functional groups into existing pharmaceutical scaffolds.

Case Study: Functionalization of Betahistine Derivatives

A recent study demonstrated the late-stage functionalization of betahistine derivatives using a tandem fluorination and nucleophilic aromatic substitution approach involving this compound . This method resulted in high yields of substituted derivatives that could enhance therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-4-fluoropyridine and its derivatives depends on their specific molecular targets and pathways. For example, in antimicrobial applications, they may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes .

Comparaison Avec Des Composés Similaires

2,6-Dichloropyridine: This compound is similar to 2,6-Dichloro-4-fluoropyridine but lacks the fluorine atom.

2,6-Difluoropyridine: This compound contains two fluorine atoms instead of chlorine and is used in the synthesis of fluorinated pharmaceuticals.

2,4-Dichloro-5-fluoropyrimidine: This compound is a pyrimidine derivative with similar halogenation patterns and is used in the synthesis of antiviral and anticancer agents.

Uniqueness: The presence of both chlorine and fluorine atoms in this compound imparts unique chemical and biological properties. The electron-withdrawing effects of these halogens make the compound more reactive towards nucleophilic substitution and enhance its stability under various conditions . This makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules.

Activité Biologique

2,6-Dichloro-4-fluoropyridine is an organic compound characterized by its unique structure, featuring two chlorine atoms and one fluorine atom attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals and agrochemicals.

The compound exhibits significant biochemical properties that enable it to interact with various enzymes and proteins in biological systems. Its ability to participate in substitution reactions allows it to replace hydrogen atoms in other molecules, facilitating the formation of new compounds. Notably, this compound interacts with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular nucleophiles.

Cellular Effects

Research indicates that this compound influences cellular functions by modulating signaling pathways and gene expression. It has been shown to inhibit specific kinases, resulting in altered phosphorylation states of critical signaling proteins. Such modulation can have downstream effects on cellular metabolism and proliferation.

Molecular Mechanisms

At the molecular level, this compound exerts its biological effects through binding interactions with target biomolecules. This binding can either inhibit or activate enzyme activity depending on the nature of the interaction. The compound's structure plays a crucial role in determining its binding affinity and specificity for various targets.

Temporal and Dosage Effects

The stability and degradation of this compound over time significantly influence its biological activity. In vitro studies show that the compound can undergo hydrolysis and oxidation, leading to degradation products that may possess different biological properties. Furthermore, dosage variations in animal models reveal that lower doses may exhibit minimal toxicity while higher doses can induce adverse effects such as hepatotoxicity and nephrotoxicity.

Metabolic Pathways

The metabolic pathways involving this compound include biotransformation mediated by cytochrome P450 enzymes. These metabolic processes lead to the formation of hydroxylated and dechlorinated metabolites that may have distinct biological activities compared to the parent compound.

Transport and Distribution

Understanding the transport mechanisms of this compound is essential for predicting its biological effects. The compound can traverse cellular membranes through passive diffusion or active transport mechanisms, which are crucial for its distribution within tissues.

Subcellular Localization

The localization of this compound within subcellular compartments impacts its functionality. Targeting signals or post-translational modifications can direct the compound to specific organelles such as the nucleus or mitochondria, influencing its biological activity.

Scientific Research Applications

This compound has diverse applications across various scientific fields:

- Chemistry : It serves as a versatile building block for synthesizing more complex organic molecules.

- Biology : Utilized as a precursor for bioactive molecule synthesis, aiding in studying various biological processes.

- Medicine : Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

- Industry : In agrochemicals, it is used for synthesizing effective herbicides and insecticides.

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.

- Antimicrobial Properties : Research indicated that certain derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Kinase Inhibition : Investigations showed that this compound could effectively inhibit specific kinases involved in cancer progression.

Propriétés

IUPAC Name |

2,6-dichloro-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSPGXVZLJXXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.